Cas no 16255-22-4 (5-Chloro-2-(hexadecyloxy)phenyl-hydrazine)

5-Chloro-2-(hexadecyloxy)phenyl-hydrazine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine
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5-Chloro-2-(hexadecyloxy)phenyl-hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C364018-100mg |
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine |
16255-22-4 | 100mg |
$ 190.00 | 2023-04-18 | ||
TRC | C364018-250mg |
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine |
16255-22-4 | 250mg |
$ 414.00 | 2023-04-18 | ||
TRC | C364018-500mg |
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine |
16255-22-4 | 500mg |
$ 781.00 | 2023-04-18 | ||
TRC | C364018-50mg |
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine |
16255-22-4 | 50mg |
$ 98.00 | 2023-04-18 | ||
TRC | C364018-1g |
[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine |
16255-22-4 | 1g |
$ 1200.00 | 2023-09-08 |
5-Chloro-2-(hexadecyloxy)phenyl-hydrazine 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wei Chen Nanoscale, 2015,7, 6957-6990
5-Chloro-2-(hexadecyloxy)phenyl-hydrazineに関する追加情報
Recent Advances in the Study of 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine (CAS: 16255-22-4) in Chemical Biology and Pharmaceutical Research
The compound 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine (CAS: 16255-22-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This hydrazine derivative, characterized by a long hexadecyloxy chain and a chloro-substituted phenyl ring, has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and membrane interactions. Recent studies have explored its synthesis, physicochemical properties, and biological activity, shedding light on its potential as a lead compound for drug development.
One of the key areas of research involving 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine is its application in enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain oxidoreductases, which are implicated in oxidative stress-related diseases. The study utilized molecular docking simulations and kinetic assays to elucidate the binding mechanism, revealing that the hydrazine moiety interacts with the active site of the target enzyme, while the hexadecyloxy chain enhances membrane permeability. These findings suggest that 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine could serve as a scaffold for designing novel inhibitors targeting oxidative stress pathways.
In addition to its enzyme inhibitory properties, recent research has highlighted the compound's potential in modulating lipid membranes. A study in Biochimica et Biophysica Acta (BBA) - Biomembranes (2024) investigated the interaction of 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine with model lipid bilayers using fluorescence spectroscopy and differential scanning calorimetry. The results indicated that the compound integrates into lipid membranes, altering their fluidity and phase behavior. This property is particularly relevant for developing drug delivery systems, as it suggests the compound could enhance the bioavailability of hydrophobic therapeutics by improving membrane penetration.
Another promising avenue of research involves the antimicrobial activity of 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine. A recent preprint on bioRxiv (2024) reported that the compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the disruption of bacterial cell membranes, as evidenced by electron microscopy and leakage assays. These findings position the compound as a potential candidate for addressing antibiotic resistance, though further in vivo studies are needed to evaluate its efficacy and safety.
Despite these advances, challenges remain in the development of 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine for clinical applications. A review in Current Topics in Medicinal Chemistry (2023) emphasized the need for improved synthetic routes to enhance yield and purity, as well as comprehensive toxicological profiling. Ongoing research is also exploring structural modifications to optimize its pharmacokinetic properties, such as reducing the lipophilicity of the hexadecyloxy chain to mitigate potential off-target effects.
In conclusion, 5-Chloro-2-(hexadecyloxy)phenyl-hydrazine (CAS: 16255-22-4) represents a versatile compound with significant potential in chemical biology and pharmaceutical research. Its dual role as an enzyme inhibitor and membrane modulator, coupled with its antimicrobial properties, makes it a promising candidate for further investigation. Future studies should focus on refining its structure, elucidating its mechanism of action in greater detail, and advancing its translation into therapeutic applications.
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